molecular formula C15H20BrN3O B560091 (5-Bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone CAS No. 1314241-44-5

(5-Bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone

Cat. No. B560091
M. Wt: 338.2
InChI Key: CQERVFFAOOUFEQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Scientific Research Applications

  • Antibacterial Activity : Novel 4-pyrrolidin-3-cyanopyridine derivatives, related to the compound , have shown significant antibacterial activity against a range of aerobic and anaerobic bacteria (Bogdanowicz et al., 2013).

  • Efficient Synthesis : A study reported an efficient method for synthesizing compounds containing both piperidine and pyridine rings, which are structurally similar to the specified compound, highlighting the potential in organic synthesis (Zhang et al., 2020).

  • Diabetes Treatment : Derivatives of pyrrolidinyl and piperidinyl methanone, similar to the specified compound, have been identified as potent and selective dipeptidyl peptidase IV inhibitors, showing promise in the treatment of type 2 diabetes (Ammirati et al., 2009).

  • Pain Treatment : Some (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives have been identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists, showing analgesic effects in models of pain (Tsuno et al., 2017).

  • Synthesis Methods : Research has been conducted on developing convenient methods for synthesizing pyrrolidin-1-yl piperidine, a structure related to the compound of interest, demonstrating its importance in medicinal chemistry (Smaliy et al., 2011).

  • Anticonvulsant Agents : Some derivatives of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone have been synthesized and evaluated as anticonvulsant agents, showing potential in sodium channel blocking (Malik & Khan, 2014).

Safety And Hazards

Safety data, including toxicity, flammability, and environmental impact, should be evaluated. Consult relevant safety sheets and literature .

properties

IUPAC Name

(5-bromopyridin-3-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O/c16-13-9-12(10-17-11-13)15(20)19-7-3-14(4-8-19)18-5-1-2-6-18/h9-11,14H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQERVFFAOOUFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=CN=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301025591
Record name (5-Bromopyridin-3-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone

CAS RN

1314241-44-5
Record name (5-Bromopyridin-3-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
R Cacabelos, JC Carril, A Sanmartín, P Cacabelos - Pharmacoepigenetics, 2019 - Elsevier
The pharmacoepigenetic apparatus is integrated by gene clusters of different categories, including (i) pathogenic genes involved in disease pathogenesis, (ii) mechanistic genes …
Number of citations: 19 www.sciencedirect.com

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